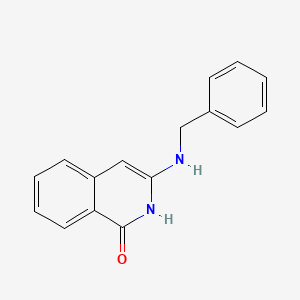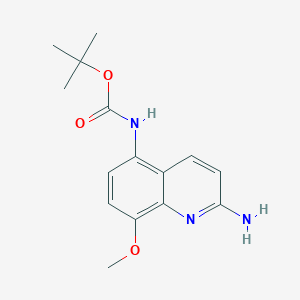
tert-Butyl N-(2-amino-8-methoxyquinolin-5-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(2-amino-8-methoxyquinolin-5-yl)carbamate is a chemical compound with the molecular formula C15H19N3O3 and a molecular weight of 289.33 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a quinoline ring substituted with an amino group and a methoxy group.
Preparation Methods
The synthesis of tert-Butyl N-(2-amino-8-methoxyquinolin-5-yl)carbamate typically involves the reaction of 6-methoxyquinolin-8-amine with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Chemical Reactions Analysis
tert-Butyl N-(2-amino-8-methoxyquinolin-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles like alkyl halides.
Deprotection: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.
Scientific Research Applications
tert-Butyl N-(2-amino-8-methoxyquinolin-5-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential antimalarial activity against Plasmodium falciparum.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl N-(2-amino-8-methoxyquinolin-5-yl)carbamate involves its interaction with specific molecular targets. The compound is believed to inhibit the growth of Plasmodium falciparum by interfering with the parasite’s metabolic pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
tert-Butyl N-(2-amino-8-methoxyquinolin-5-yl)carbamate can be compared with other similar compounds such as:
tert-Butyl N-(2-hydroxyethyl)carbamate: This compound has a similar structure but with a hydroxyethyl group instead of the quinoline ring.
tert-Butyl N-(2-aminoethyl)carbamate: This compound has an aminoethyl group instead of the quinoline ring.
The uniqueness of this compound lies in its quinoline ring, which imparts specific biological activities and chemical properties that are not present in the other compounds.
Properties
Molecular Formula |
C15H19N3O3 |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
tert-butyl N-(2-amino-8-methoxyquinolin-5-yl)carbamate |
InChI |
InChI=1S/C15H19N3O3/c1-15(2,3)21-14(19)17-10-6-7-11(20-4)13-9(10)5-8-12(16)18-13/h5-8H,1-4H3,(H2,16,18)(H,17,19) |
InChI Key |
WYGAYORBEXHIEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C=CC(=NC2=C(C=C1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate](/img/structure/B13200864.png)
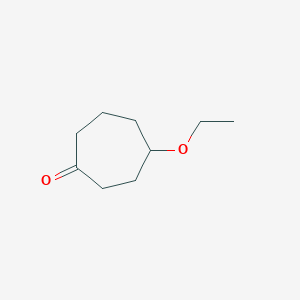
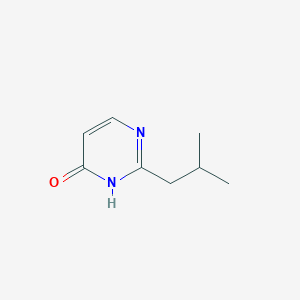
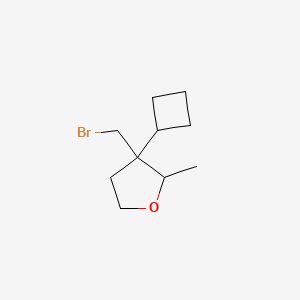
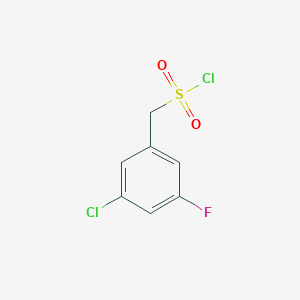
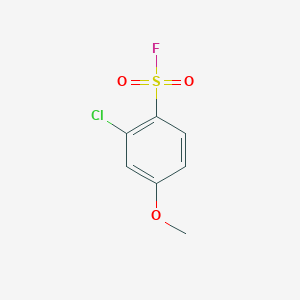
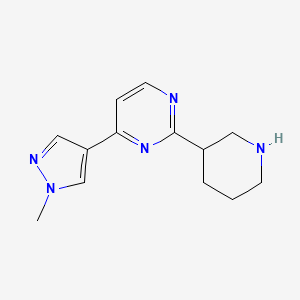

![Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13200902.png)
![7-(Iodomethyl)-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13200904.png)
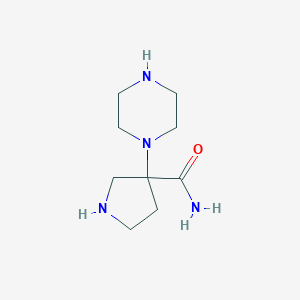
![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol](/img/structure/B13200920.png)
![2-(3-Nitrophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13200938.png)
